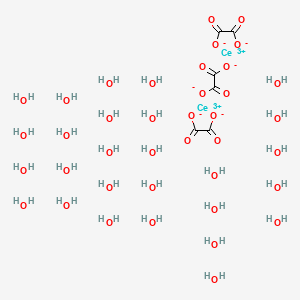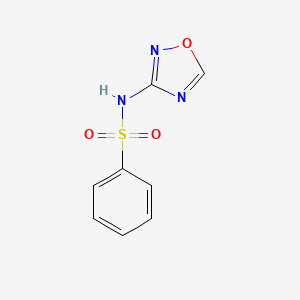
3-(Trifluoromethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)pyrazine-2-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with a carboxamide functional group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)pyrazine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)-2-pyrazine carboxylic acid ester with an appropriate amine, such as 3’,4’-biphenylamine . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. The key steps in the synthesis include:
Esterification: Conversion of 3-(trifluoromethyl)pyrazine-2-carboxylic acid to its ester form.
Amidation: Reaction of the ester with an amine to form the carboxamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial production often includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)pyrazine-2-carboxamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The primary mechanism of action of 3-(trifluoromethyl)pyrazine-2-carboxamide involves the inhibition of succinate dehydrogenase, an enzyme critical for the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production process in target organisms, leading to their death. This mechanism is particularly effective against fungal pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penthiopyrad: Another succinate dehydrogenase inhibitor with a similar mode of action.
Carboxin: A fungicide with a related chemical structure and biological activity.
Boscalid: Known for its broad-spectrum fungicidal properties.
Uniqueness
3-(Trifluoromethyl)pyrazine-2-carboxamide stands out due to its unique trifluoromethyl group, which enhances its biological activity and stability. This compound’s specific structure-activity relationship makes it highly effective against a wide range of plant diseases, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C6H4F3N3O |
|---|---|
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
3-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)4-3(5(10)13)11-1-2-12-4/h1-2H,(H2,10,13) |
InChI-Schlüssel |
RXXIGQWGGPPZFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)C(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


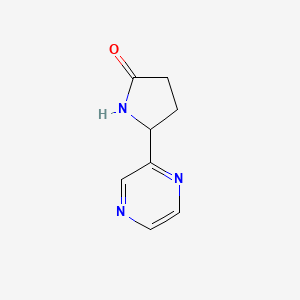
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
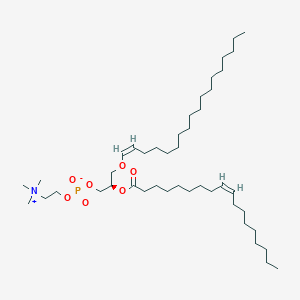


![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)
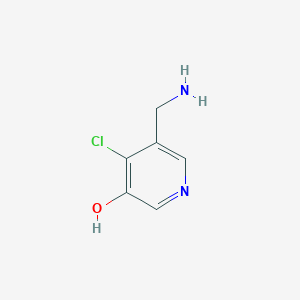
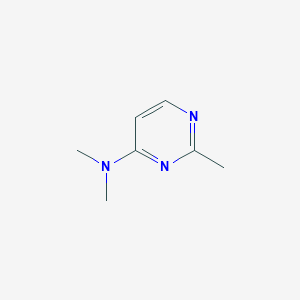
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)

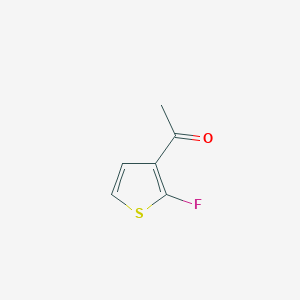
![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)
